7-Methyl-1h-indole-3-carbaldehyde
Overview
Description
7-Methyl-1h-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Future Directions
Mechanism of Action
Target of Action
7-Methyl-1h-indole-3-carbaldehyde, like other indole derivatives, is known to interact with a variety of targets. Indole derivatives are important types of molecules and natural products that play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Mode of Action
For instance, some indole derivatives act as receptor agonists , while others can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles .
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized in Arabidopsis, a model organism for plant biology . These compounds play an important role in pathogen defense in cruciferous plants .
Pharmacokinetics
The molecular weight of the compound is 1591846 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a way to avoid dust formation and contact with skin and eyes . Moreover, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances in its environment.
Biochemical Analysis
Biochemical Properties
7-Methyl-1h-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active structures. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in multicomponent reactions that generate biologically active structures such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These interactions are essential for the synthesis of pharmaceutically active compounds and indole alkaloids .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities . These effects are mediated through its interactions with cellular proteins and enzymes, which modulate various signaling pathways and gene expression profiles .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a precursor for the synthesis of active molecules by undergoing C–C and C–N coupling reactions and reductions . These reactions facilitate the formation of complex structures that exhibit significant biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound’s stability is influenced by various factors, including temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can maintain its biological activity over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial biological activities, such as antioxidant and anti-inflammatory effects . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its conversion into biologically active metabolites. It is metabolized through pathways that involve the oxidation of its aldehyde group to form carboxylic acid derivatives . These metabolic processes are crucial for the compound’s biological activity and its role in cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biological effects . The compound’s distribution is influenced by factors such as its chemical structure, solubility, and affinity for binding proteins .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with various biomolecules to exert its biological effects . Its localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles . These interactions are essential for the compound’s activity and function within the cell .
Properties
IUPAC Name |
7-methyl-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFZHVVJBHGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293694 | |
Record name | 7-Methylindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4771-50-0 | |
Record name | 4771-50-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methylindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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